"2-chloro-N-(4-chlorophenyl)propanamide" basic properties
"2-chloro-N-(4-chlorophenyl)propanamide" basic properties
An In-depth Technical Guide to 2-chloro-N-(4-chlorophenyl)propanamide
Introduction
2-chloro-N-(4-chlorophenyl)propanamide is a chemical compound belonging to the class of acetanilides. It serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research applications.[1][2] Its structure, featuring a chlorinated phenyl ring and a reactive chloro-propanamide side chain, makes it a versatile building block for introducing specific functionalities into target compounds. This guide provides a comprehensive overview of its fundamental properties, synthesis, and handling considerations, tailored for professionals in chemical research and drug development.
Physicochemical Properties
The fundamental properties of 2-chloro-N-(4-chlorophenyl)propanamide are summarized below. These data are crucial for its identification, handling, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 21262-05-5 | [3] |
| Molecular Formula | C₉H₉Cl₂NO | [1] |
| Molecular Weight | 218.08 g/mol | [1][4] |
| Purity | ≥97% | [3] |
| InChI | InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | [1] |
| InChIKey | LARDKNUATHUMFI-UHFFFAOYSA-N | [1] |
| SMILES | CC(Cl)C(=O)Nc1ccc(Cl)cc1 | [1] |
Synthesis and Mechanism
The synthesis of 2-chloro-N-(4-chlorophenyl)propanamide is typically achieved through a nucleophilic acyl substitution reaction between 4-chloroaniline and 2-chloropropionyl chloride. This reaction is a classic example of amide bond formation.
Reaction Mechanism: Nucleophilic Addition-Elimination
The underlying mechanism is a two-step nucleophilic addition-elimination process.[5][6][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5][6]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion is eliminated as a leaving group. A base, such as pyridine or excess amine, then deprotonates the nitrogen atom to yield the final N-substituted amide product and a salt (e.g., pyridinium chloride).[5]
Caption: Nucleophilic addition-elimination mechanism.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of chloroacetanilides, adapted for the specific target compound.[8][9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., chloroform, benzene) under an inert atmosphere.[9][10]
-
Base Addition: Add a base such as pyridine (1.0 equivalent) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.[9]
-
Cooling: Cool the reaction mixture in an ice bath to 0-10°C. This is crucial to control the exothermic nature of the reaction.[9]
-
Acyl Chloride Addition: Add 2-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred solution, ensuring the temperature does not exceed 35°C.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for several hours (e.g., 4-16 hours) to ensure the reaction goes to completion.[9][10]
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[8][9]
-
Treat the resulting solid residue with water to dissolve the pyridinium hydrochloride salt.[8][9]
-
Collect the crude product by filtration and wash it with water.[8][9]
-
Dry the solid and recrystallize from an appropriate solvent system (e.g., methylcyclohexane-ethyl acetate) to obtain the purified 2-chloro-N-(4-chlorophenyl)propanamide.[8][9]
-
Caption: General workflow for the synthesis of the title compound.
Applications and Field Insights
2-chloro-N-(4-chlorophenyl)propanamide is primarily utilized as a chemical intermediate. Its bifunctional nature—containing both an amide linkage and an alkyl chloride—allows for further chemical modifications.
-
Pharmaceutical Synthesis: N-arylacetamides are recognized as important intermediates for synthesizing compounds with potential medicinal and pharmaceutical value.[11] The structural motif is found in various biologically active molecules.
-
Agrochemical Research: Chloroacetanilide derivatives have been investigated for their potential as herbicides and antifungal agents.[12] While the specific activity of the title compound is not widely documented, its class of compounds is of significant interest in agrochemical development.
-
Research Chemical: It serves as a starting material for creating novel compounds and exploring structure-activity relationships in drug discovery programs.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-chloro-N-(4-chlorophenyl)propanamide should always be consulted before handling. However, based on the hazards associated with its precursors and analogous compounds, the following precautions are advised:
-
Reactant Hazards: The reactant 2-chloropropionyl chloride is a flammable, corrosive liquid that causes severe skin and eye burns and is harmful if inhaled.[13]
-
Analog Hazards: Similar compounds, such as 2-chloro-N-(4-chlorophenyl)acetamide, are known to cause serious eye damage.[14] Other related chloro-acetamides are listed as harmful if swallowed.[15]
-
General Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[16]
-
In case of contact, rinse the affected area immediately with copious amounts of water.
-
This compound is intended for research use only and is not for diagnostic or therapeutic use.[17]
References
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PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Available from: [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. 2012-01-02. Available from: [Link]
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Safety Data Sheet. 103320 - 3-Chloro-1,2-propanediol. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Available from: [Link]
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ChemSynthesis. 2-chloro-2-methylpropanal. 2025-05-20. Available from: [Link]
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PubChem. 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. Available from: [Link]
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ResearchGate. (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. 2025-08-10. Available from: [Link]
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Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]
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Beijing Xinheng Research Technology Co., Ltd. 2-Chloro-N-(4-chlorophenyl)propanamide. Available from: [Link]
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PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. Available from: [Link]
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PrepChem.com. Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Available from: [Link]
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Chemguide. NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Available from: [Link]
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MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]
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Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. Available from: [Link]
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Cheméo. Chemical Properties of Propanamide, N-propyl-. Available from: [Link]
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Chemguide. Explaining the reaction between acyl chlorides and amines. Available from: [Link]
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ChemBK. 2-chloro-N-[(2-fluorophenyl)methyl]propanamide. Available from: [Link]
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